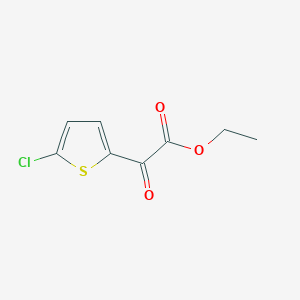
Ethyl-2-(3-Oxocyclohexyl)benzoat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(3-oxocyclohexyl)benzoate: is a chemical compound that belongs to the class of benzoyl esters. It is known for its unique chemical structure and biological activity, making it a valuable compound in various fields of research and industry.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(3-oxocyclohexyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
Target of Action
The primary targets of Ethyl 2-(3-oxocyclohexyl)benzoate are currently unknown . This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
It is known that esters, such as ethyl 2-(3-oxocyclohexyl)benzoate, can undergo trans-esterification reactions under acidic conditions . This could potentially lead to changes in the compound’s structure and interactions with its targets .
Pharmacokinetics
Its molecular weight is 246.30200, and it has a LogP value of 3.09000, suggesting it may have good lipophilicity, which could influence its absorption and distribution .
Result of Action
The molecular and cellular effects of Ethyl 2-(3-oxocyclohexyl)benzoate’s action are currently unknown .
Action Environment
Factors such as pH, temperature, and the presence of other compounds could potentially affect its stability and activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3-oxocyclohexyl)benzoate typically involves the esterification of benzoic acid derivatives with ethyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In industrial settings, the production of Ethyl 2-(3-oxocyclohexyl)benzoate may involve continuous flow reactors to optimize yield and purity. The use of high-purity starting materials and controlled reaction conditions are crucial to minimize impurities and by-products .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Ethyl 2-(3-oxocyclohexyl)benzoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring is substituted with various electrophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine, chlorine, or nitrating agents are employed
Major Products:
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-(3-oxocyclohexyl)benzoate: Similar in structure but differs in the position of the oxocyclohexyl group.
Ethyl benzoate: Lacks the oxocyclohexyl group, resulting in different chemical properties and reactivity.
Methyl 2-(3-oxocyclohexyl)benzoate: Similar ester but with a methyl group instead of an ethyl group.
Uniqueness: Ethyl 2-(3-oxocyclohexyl)benzoate is unique due to the presence of the oxocyclohexyl group, which imparts distinct chemical and biological properties compared to other benzoyl esters .
Eigenschaften
IUPAC Name |
ethyl 2-(3-oxocyclohexyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-2-18-15(17)14-9-4-3-8-13(14)11-6-5-7-12(16)10-11/h3-4,8-9,11H,2,5-7,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMNKHFNMAHQJIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C2CCCC(=O)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00573108 |
Source


|
| Record name | Ethyl 2-(3-oxocyclohexyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00573108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
284022-85-1 |
Source


|
| Record name | Ethyl 2-(3-oxocyclohexyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00573108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-Azabicyclo[4.2.1]nonane](/img/structure/B1316964.png)






